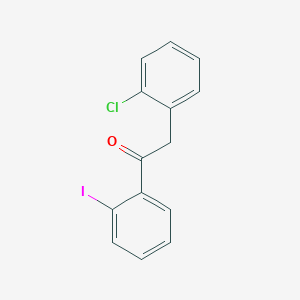

2-(2-Chlorophenyl)-2'-iodoacetophenone

説明

Overview of Halogenated Acetophenones as Synthetic Intermediates

Halogenated acetophenones are a class of organic compounds that have long been recognized for their utility as synthetic intermediates. patsnap.com These molecules are characterized by an acetophenone (B1666503) core with one or more halogen atoms substituted on the aromatic ring or the α-carbon of the acetyl group. The presence of the carbonyl group and the halogen atom(s) imparts a dual reactivity to these molecules. The carbon atom alpha to the carbonyl group is acidic and can be deprotonated to form an enolate, which can then participate in a variety of nucleophilic reactions. wikipedia.org

α-Haloketones, in particular, are powerful precursors for the synthesis of a wide array of heterocyclic compounds containing nitrogen, sulfur, and oxygen. researchgate.netnih.govresearchgate.netnih.gov The two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—allow for facile reactions with various nucleophiles to construct complex ring systems. researchgate.netresearchgate.net These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents. nih.govresearchgate.net The synthesis of halogenated acetophenones can be achieved through several methods, including the Friedel-Crafts acylation of halogenated benzenes or the direct halogenation of acetophenone itself. orgsyn.orgalfa-chemistry.commdpi.com The specific halogenating agent and reaction conditions can be tuned to achieve the desired regioselectivity. orgsyn.orgmdpi.com

Significance of 2-(2-Chlorophenyl)-2'-iodoacetophenone in Organic Synthesis and Medicinal Chemistry Research

The potential significance of this compound in organic synthesis lies in the differential reactivity of the carbon-iodine and carbon-chlorine bonds. In modern catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference would allow for selective, sequential functionalization of the two aromatic rings. For instance, a palladium-catalyzed reaction could be performed at the iodo-substituted position first, leaving the chloro-substituted position intact for a subsequent, different coupling reaction under more forcing conditions. This selective reactivity makes the compound a potentially powerful linchpin for the convergent synthesis of complex, unsymmetrical biaryl or poly-aryl structures.

In the realm of medicinal chemistry, the incorporation of halogen atoms is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold could serve as a starting point for the development of novel therapeutic agents. The distinct electronic and steric properties of chlorine and iodine could be exploited to fine-tune interactions with protein binding pockets. Furthermore, the ability to selectively functionalize each ring provides a pathway to generate diverse libraries of compounds for biological screening. sid.ir For example, compounds with similar acetophenone substructures have been investigated for a range of biological activities, including antimicrobial and central nervous system effects. ontosight.ai

Research Trajectories and Future Directions in the Study of Related Structural Motifs

The study of complex halogenated aromatic compounds is a dynamic and evolving field of chemical research. Future research trajectories involving structural motifs similar to this compound are likely to focus on several key areas. A primary direction will be the development of novel and highly selective catalytic systems that can differentiate between various carbon-halogen bonds with even greater precision. This would enable the synthesis of increasingly complex and precisely functionalized molecules from poly-halogenated precursors.

Another promising avenue of research is the exploration of halogen bonding in the context of drug design and materials science. The iodine atom, in particular, is a strong halogen bond donor, and this non-covalent interaction can be exploited to control the self-assembly of molecules in the solid state or to enhance binding affinity to specific biological targets. The design of molecules with precisely positioned halogen bond donors and acceptors is a growing area of interest.

Furthermore, the synthesis and investigation of the photochemical and photophysical properties of such compounds could reveal novel applications in areas like organic light-emitting diodes (OLEDs) or molecular sensors. The heavy-atom effect of iodine could also be utilized to promote intersystem crossing and generate triplet-state species for applications in photodynamic therapy or photocatalysis. The synthesis of this compound and the systematic exploration of its reactivity and properties would be a valuable contribution to these ongoing research efforts.

Physicochemical Properties of Related Compounds

As this compound is not a widely cataloged compound, the properties of its parent halogenated acetophenones are provided for context.

| Property | 2'-Chloroacetophenone | 2'-Iodoacetophenone (B1295891) |

| CAS Number | 2142-68-9 chemicalbook.com | 2142-70-3 nih.gov |

| Molecular Formula | C₈H₇ClO chemicalbook.com | C₈H₇IO nih.gov |

| Molecular Weight | 154.59 g/mol chemicalbook.com | 246.05 g/mol nih.gov |

| Appearance | Clear light yellow to amber liquid chemicalbook.com | Clear yellow liquid chemicalbook.com |

| Boiling Point | 227-230 °C chemicalbook.com | 144 °C at 15 mmHg tcichemicals.com |

| Density | 1.190 g/mL at 20 °C chemicalbook.com | 1.72 g/cm³ biosynth.com |

Structure

3D Structure

特性

IUPAC Name |

2-(2-chlorophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCUGNZWREXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642298 | |

| Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-00-4 | |

| Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl 2 Iodoacetophenone

Precursor Identification and Design for Optimized Synthesis

The efficient synthesis of 2-(2-Chlorophenyl)-2'-iodoacetophenone hinges on the judicious selection and preparation of its key precursors. A retrosynthetic analysis reveals that the molecule can be constructed from two primary fragments: a 2'-iodoacetophenone (B1295891) core and a 2-chlorophenyl moiety. The central challenge lies in the formation of the C-C bond at the α-position to the carbonyl group.

Strategic Selection of Starting Materials and Reagents

The choice of starting materials is paramount to a successful synthesis, influencing reaction efficiency, yield, and purity of the final product. For the 2'-iodoacetophenone portion, a common and effective starting material is 2-acetylaniline, which can be converted to the corresponding diazonium salt and subsequently substituted with iodine. chemicalbook.com Alternatively, phenylethanol can serve as a precursor. chemicalbook.com

For the introduction of the 2-chlorophenyl group, a suitable precursor is 2-chlorophenylboronic acid or a related organometallic reagent. The reactivity of these reagents is a critical factor, as they must selectively couple at the α-position of the acetophenone (B1666503) derivative.

The selection of reagents for each step is equally important. For instance, in the synthesis of α-haloacetophenones, the choice of halogenating agent (e.g., N-bromosuccinimide, sulfuryl chloride) and reaction conditions can significantly impact the outcome. mdpi.com Similarly, for the crucial α-arylation step, the choice of catalyst (e.g., a palladium complex), ligand, and base is critical for achieving high yields and selectivity. researchgate.netorganic-chemistry.org

Synthetic Approaches from Related Acetophenone Derivatives

The synthesis of this compound can be approached by modifying related acetophenone derivatives. A plausible strategy involves the initial synthesis of 2'-iodoacetophenone, followed by α-halogenation and subsequent α-arylation. This sequential approach allows for a controlled introduction of the different functionalities.

An alternative, though potentially more challenging, route could involve the synthesis of 2-(2-chlorophenyl)acetophenone first, followed by the iodination of the phenyl ring. However, directing the iodination specifically to the 2'-position of the unsubstituted phenyl ring in the presence of the 2-chlorophenyl group could be problematic due to competing directing effects. Therefore, the former strategy is generally preferred for its superior regiochemical control.

Preparation of Halogenated Acetophenone Precursors

A key step in the proposed synthetic pathway is the preparation of a halogenated derivative of 2'-iodoacetophenone, which serves as the electrophile in the subsequent α-arylation reaction.

The α-halogenation of acetophenones is a well-established transformation in organic synthesis. mdpi.com This can be achieved through various methods, including the use of elemental halogens (e.g., Br2, Cl2) or N-halosuccinimides (NBS, NCS). The reaction typically proceeds via an enol or enolate intermediate. For instance, the bromination of an acetophenone can be carried out using bromine in acetic acid. mdpi.com

A general scheme for the α-halogenation of an acetophenone is presented below:

A general representation of the alpha-halogenation of an acetophenone derivative.

A general representation of the alpha-halogenation of an acetophenone derivative.For the synthesis of the target compound, an α-chloro or α-bromo derivative of 2'-iodoacetophenone would be a suitable intermediate. The choice between chlorine and bromine may depend on the specific conditions of the subsequent arylation step, as the reactivity of the C-X bond can influence the reaction efficiency.

The reaction proceeds as follows: 2'-aminoacetophenone (B46740) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of potassium iodide to introduce the iodine atom at the 2'-position of the acetophenone. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) |

| 2-Acetylaniline | 1. p-TsOH, CH3CN; 2. NaNO2, H2O; 3. KI, H2O | 2'-Iodoacetophenone | 94 |

Table 1: Synthesis of 2'-Iodoacetophenone from 2-Acetylaniline. chemicalbook.com

Another documented synthesis of 2'-iodoacetophenone starts from phenylethanol, utilizing a copper-catalyzed oxidation in the presence of TEMPO and a suitable iodine source. chemicalbook.com

The introduction of the 2-chlorophenyl group at the α-position of the 2'-iodoacetophenone core is the most challenging and crucial step in the synthesis. A promising approach for this transformation is the palladium-catalyzed α-arylation of the corresponding α-halo-2'-iodoacetophenone. researchgate.net This reaction, a type of Suzuki-Miyaura cross-coupling, would involve the reaction of the α-halo-2'-iodoacetophenone with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a suitable base. nih.gov

The success of this reaction is highly dependent on the choice of the palladium catalyst, the ligand, and the reaction conditions. The steric hindrance posed by the ortho-substituents on both the acetophenone and the boronic acid can be a significant challenge. However, research on the α-arylation of 2'-chloroacetophenones with dibromoarenes has shown that with the right choice of catalyst and ligands (e.g., Pd2(dba)3 and BINAP), good yields can be achieved. researchgate.net

| α-Haloacetophenone | Arylating Agent | Catalyst | Ligand | Base | Product |

| α-Bromo-2'-iodoacetophenone | 2-Chlorophenylboronic acid | Pd(OAc)2 or Pd2(dba)3 | Bulky phosphine (B1218219) ligand (e.g., P(tBu)3, BINAP) | Strong, non-nucleophilic base (e.g., NaOtBu, Cs2CO3) | This compound |

Table 2: Proposed Palladium-Catalyzed α-Arylation for the Synthesis of the Target Compound. researchgate.net

This proposed methodology, based on established palladium-catalyzed cross-coupling reactions, represents a state-of-the-art approach to the synthesis of the complex target molecule, this compound. The successful implementation of this strategy would provide a versatile route to this and other similarly substituted diaryl ketones.

Direct Synthetic Routes and Reaction Pathways

Direct synthetic routes to this compound can be envisioned through two main disconnections: either by first constructing the 2-phenylacetophenone core followed by sequential halogenation, or by coupling pre-halogenated precursors. The latter approach, utilizing transition metal-catalyzed cross-coupling reactions, often offers greater control and efficiency.

Halogenation Processes for Iodine and Chlorine Incorporation

The introduction of iodine and chlorine atoms at specific positions on the aromatic rings of a 2-phenylacetophenone scaffold is a critical aspect of the synthesis. This requires highly regioselective halogenation methods to ensure the desired substitution pattern.

The regioselective iodination of aromatic ketones, particularly at the ortho position, is a challenging but achievable transformation. For the synthesis of this compound, the iodine atom needs to be introduced at the 2'-position of the acetophenone ring.

One potential strategy involves the direct ortho-iodination of a 2-(2-chlorophenyl)acetophenone precursor. While direct iodination of acetophenones often occurs at the α-position to the carbonyl group, specific conditions can promote aromatic iodination. organic-chemistry.orgorganic-chemistry.org The use of directing groups can facilitate ortho-iodination. For instance, in hydroxylated aromatic ketones, iodination occurs regioselectively at the ortho and para positions relative to the hydroxyl group. arkat-usa.org In the absence of such activating groups, achieving ortho-selectivity can be more challenging.

A plausible route could involve the use of an iodine source in combination with an oxidizing agent. For example, a system of iodine and iodic acid has been shown to be effective for the regioselective iodination of hydroxylated aromatic ketones. arkat-usa.org Another approach could utilize a combination of copper(II) oxide and iodine, which has been successful in the α-iodination of aromatic ketones under neutral conditions. organic-chemistry.org While this method targets the α-position, modifications to the substrate or reaction conditions could potentially shift the selectivity towards the aromatic ring.

A summary of potential regioselective iodination conditions for analogous aromatic ketones is presented below:

| Reagents | Substrate | Position of Iodination | Yield (%) |

| I₂ / Iodic Acid | 2-Hydroxy-4-methylacetophenone | 3,5-diiodo | 81 |

| I₂ / H₂O₂ | Methoxy-substituted acetophenones | α-position | Good to excellent |

| I₂ / CuO | Various aromatic ketones | α-position | High |

This table presents data for analogous iodination reactions and suggests potential systems for the synthesis of the target compound.

The introduction of a chlorine atom at the ortho-position of the phenyl ring can be achieved either by starting with a pre-chlorinated raw material, such as 2-chlorobenzaldehyde (B119727) or 2-chlorophenylacetic acid, or by direct chlorination of a phenylacetophenone intermediate.

Direct chlorination of benzoyl chloride in the presence of a ferric halide-iodine co-catalyst system has been reported, although it predominantly yields the meta-isomer. google.comgoogle.com However, the isomer distribution can be influenced by the reaction conditions. For instance, the chlorination of benzoyl chloride can yield a small percentage of the ortho-chlorobenzoyl chloride. google.com

A more regioselective approach would be to start with a precursor that already contains the 2-chloro substitution. For example, 2-chlorophenylacetic acid can be converted to its corresponding acyl chloride, which can then be used in a Friedel-Crafts acylation reaction with an appropriately substituted benzene (B151609) derivative to form the 2-phenylacetophenone core. The α-selective chlorination of phenylacetic acid itself has also been demonstrated using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. rsc.orgrsc.org

The following table summarizes chlorination methods for related aromatic compounds:

| Reagents | Substrate | Position of Chlorination | Yield (%) |

| Cl₂ / FeCl₃ / I₂ | Benzoyl chloride | meta (major), ortho, para | High (mixture) |

| TCCA / PCl₃ | Phenylacetic acid | α-position | High |

| SO₂Cl₂ | Substituted acetophenones | α-position | Good |

This table illustrates chlorination methodologies on analogous structures, which could be adapted for the synthesis of the target compound.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and represent a highly efficient strategy for the synthesis of this compound. These methods typically involve the coupling of two pre-functionalized aromatic rings.

Palladium-catalyzed reactions are widely used for the α-arylation of ketones. A plausible route to this compound would be the coupling of 2'-iodoacetophenone with a 2-chlorophenyl source, such as 2-chlorophenylboronic acid (in a Suzuki-Miyaura coupling) or 2-chloroiodobenzene.

The α-arylation of ortho-bromoacetophenones with iodo-arenes has been successfully demonstrated, suggesting that a similar reaction with 2'-iodoacetophenone would be feasible. iith.ac.in A study on the palladium-catalyzed α-arylation of 2'-chloroacetophenones with dibromoarenes also supports the viability of this approach for constructing ortho,ortho'-dihalogenated deoxybenzoins. researchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective.

Another palladium-catalyzed approach is the Heck reaction, which involves the coupling of an aryl halide with an alkene. organic-chemistry.orgmdpi.com The synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via a regioselective Heck arylation has been reported. researchgate.net This methodology could potentially be adapted for the synthesis of the target compound.

A summary of relevant palladium-catalyzed α-arylation conditions is provided below:

| Catalyst / Ligand | Substrates | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / P(tBu)₃ | 2'-Chloroacetophenone and 1,2-dibromobenzene | Cs₂CO₃ | o-xylene | 100 | 72 |

| Pd₂(dba)₃ / Xantphos | 2-Bromoacetophenone and Iodobenzene | NaOtBu | Toluene | 100 | 85 |

| Pd(OAc)₂ / PPh₃ | 2'-Chloroacetophenone and 1,3-dibromobenzene | Cs₂CO₃ | o-xylene | 100 | 75 |

This table provides examples of palladium-catalyzed α-arylation of haloacetophenones, indicating feasible conditions for the synthesis of this compound.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods for the formation of C-C and C-heteroatom bonds. wikipedia.orgsynarchive.comnih.govscispace.comwikipedia.org Copper-catalyzed α-arylation of ketones has emerged as a cost-effective and efficient method.

The synthesis of α-arylphosphonates has been achieved through the copper-catalyzed α-arylation of β-ketophosphonates with iodoarenes. nih.gov This suggests that a similar coupling between an enolizable ketone like 2'-iodoacetophenone and a 2-chlorophenyl halide could be successful. These reactions are often carried out in the presence of a copper(I) or copper(II) salt and a suitable ligand.

The copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids also demonstrates the utility of copper in C-C bond formation. organic-chemistry.org While not a direct α-arylation of a ketone, it highlights the potential of copper to mediate the coupling of aryl moieties.

The following table outlines typical conditions for copper-catalyzed α-arylation reactions:

| Catalyst | Substrates | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | β-Ketoesters and Aryl iodides | K₃PO₄ | DMSO | 80 | High |

| Cu(OAc)₂ | β-Ketophosphonates and Iodobenzene | K₂CO₃ | Toluene | 110 | 82 |

| CuI / L-proline | Acetylacetone and Iodobenzene | K₂CO₃ | DMSO | 90 | 91 |

This table showcases conditions for copper-catalyzed α-arylation of related carbonyl compounds, which could be adapted for the synthesis of the target molecule.

Other Catalytic Systems for Halogenation

The introduction of halogen atoms at the α-position of a ketone is a critical transformation in organic synthesis. mdpi.com While traditional methods often rely on stoichiometric amounts of hazardous reagents like molecular bromine or chlorine, recent advancements have focused on catalytic systems that offer greater control, selectivity, and improved environmental profiles. mdpi.comlibretexts.org

One notable advancement is the use of triphenylphosphine (B44618) oxide as a catalyst in the reductive halogenation of α,β-unsaturated ketones. acs.orgnih.gov This method utilizes trichlorosilane (B8805176) as a reducing agent and an N-halosuccinimide (NXS) as the electrophilic halogen source. This system allows for the selective installation of a halogen at one of two similarly substituted positions adjacent to a ketone, a significant challenge in the synthesis of unsymmetrical α-haloketones. acs.org

Copper(II) triflate (Cu(OTf)₂) has also emerged as an effective catalyst for the α-halogenation of ketones. mdpi.com It can be used with reagents like 1,3-dichloro-5,5'-dimethylhydantoin (DCDMH) for chlorination and N-bromosuccinimide (NBS) for bromination. Another approach involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with ionic liquids such as acetylmethylimidazolium halide ([Acmim]X). mdpi.com This system has been successfully applied to the α-chlorination and α-bromination of various aryl ketones.

Furthermore, electrochemical processes represent a novel, environmentally friendly approach. rsc.org Electrocatalytic halogenation can be performed in an aqueous solution with alkali halide salts, generating a halogen radical in situ that initiates the reaction. This method operates under ambient conditions and avoids the need for hazardous halogenating agents. rsc.org

| Catalytic System | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Triphenylphosphine oxide / Trichlorosilane | N-Halosuccinimide (NXS) | Selective reductive halogenation of α,β-unsaturated ketones. | acs.org |

| Copper(II) triflate (Cu(OTf)₂) | DCDMH or NBS | Effective for α-halogenation of ketones. | mdpi.com |

| Ceric Ammonium Nitrate (CAN) / Ionic Liquid | Ionic Liquid Halide ([Acmim]X) | Applicable to various aryl ketones. | mdpi.com |

| Electrocatalysis | Alkali Halide Salts | Environmentally friendly, in situ halogen radical generation. | rsc.org |

One-Pot Reaction Sequences in Synthesis

One-pot reactions, where multiple sequential reactions are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov For the synthesis of a complex molecule like this compound, a one-pot approach could streamline the process considerably.

Another relevant example is the one-pot synthesis of α-chloroketones from N-protected amino acids. akjournals.com This process involves the activation of the amino acid to a mixed anhydride, reaction with diazomethane (B1218177) to form a diazoketone (the Arndt-Eistert reaction), and subsequent treatment with hydrogen chloride. By conducting these steps in a single vessel, the need for purification of reactive intermediates is eliminated, leading to excellent yields and purity. akjournals.com Such strategies could be adapted for the synthesis of the target compound, potentially by coupling a 2-chlorophenyl precursor with a 2-iodoacetophenone (B8806993) precursor in a single, continuous sequence.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yield and ensuring the scalability of a synthetic route are crucial for transitioning from laboratory-scale discovery to larger-scale production. For the synthesis of this compound, several factors must be considered.

Yield Optimization:

Reaction Conditions: Systematically varying parameters such as temperature, solvent, reaction time, and reactant concentrations is essential. For halogenation reactions, controlling the reaction temperature can be critical to prevent side reactions like di- or polyhalogenation. mdpi.com

Catalyst Loading: The amount of catalyst used can significantly impact both the reaction rate and the final yield. Optimizing catalyst loading is a balance between achieving a desirable reaction rate and minimizing costs and potential product contamination.

Reagent Purity: The purity of starting materials, such as the precursors to the 2-chlorophenyl and 2'-iodoacetophenone moieties, directly affects the purity and yield of the final product.

Scalability:

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems can offer significant advantages for scalability. acs.org Flow chemistry provides better control over reaction parameters, improves heat transfer, enhances safety, and can lead to higher yields and purity. A three-step continuous flow synthesis has been successfully implemented for α-chloro ketones, demonstrating the potential of this technology for producing α-haloketone building blocks. acs.org

Downstream Processing: The isolation and purification of the final product are critical for scalability. Developing efficient extraction and chromatography methods is essential. For example, in the production of a related chiral alcohol, (S)-1-(2-chlorophenyl)ethanol, optimization of hexane-based extraction led to an 86% isolated yield on a multi-gram scale. nih.gov

Process Intensification: Combining multiple reaction and separation steps into a single unit can improve efficiency and reduce the process footprint. nih.gov This was demonstrated in the scale-up of the aforementioned alcohol, where biotransformation and extraction were performed in the same stirred tank reactor. nih.gov

| Consideration | Strategy | Benefit | Reference |

|---|---|---|---|

| Yield Optimization | Systematic screening of reaction conditions (temperature, solvent, etc.) | Maximizes product formation and minimizes side reactions. | mdpi.com |

| Optimization of catalyst loading | Balances reaction rate with cost and purity. | - | |

| Scalability | Implementation of continuous flow chemistry | Improves control, safety, and efficiency for larger scale production. | acs.org |

| Efficient downstream processing and process intensification | Reduces production costs and simplifies product isolation. | nih.gov |

Chemical Reactivity and Mechanistic Pathways of 2 2 Chlorophenyl 2 Iodoacetophenone

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom attached to the acetophenone (B1666503) moiety is a focal point for nucleophilic attack. Its reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Mechanism of Iodine Displacement by Various Nucleophiles

The displacement of the iodine atom in compounds analogous to 2-(2-Chlorophenyl)-2'-iodoacetophenone typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for aryl halides, especially when activated by electron-withdrawing groups. libretexts.orglumenlearning.comlibretexts.org The ketone group at the 2'-position acts as a moderate electron-withdrawing group, facilitating this reaction.

The SNAr mechanism generally involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The negative charge is delocalized over the aromatic ring and the carbonyl group.

Elimination of the leaving group: The iodide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substitution product.

A variety of nucleophiles can participate in this reaction, leading to a diverse array of derivatives.

| Nucleophile | Product Type |

| Alkoxides (e.g., CH₃O⁻) | Aryl ethers |

| Amines (e.g., RNH₂) | Aryl amines |

| Thiolates (e.g., RS⁻) | Aryl thioethers |

| Cyanide (CN⁻) | Aryl nitriles |

It is important to note that SN1 and SN2 mechanisms are generally not favored for aryl halides under typical conditions due to the high energy of the phenyl cation and the steric hindrance of the aromatic ring, respectively. wikipedia.org

Derivatization via Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide a pathway for converting aryl iodides into other aryl halides. manac-inc.co.jp This type of reaction involves treating the aryl iodide with an excess of a halide salt, typically in a polar aprotic solvent.

For this compound, this could be utilized to replace the iodine with bromine or chlorine. The equilibrium of the reaction is driven by the relative lattice energies of the resulting sodium halides and the solubility of the salts in the solvent. For instance, the reaction with sodium bromide would yield the corresponding 2'-bromoacetophenone derivative. These reactions are often catalyzed by metal complexes, such as those of nickel or copper, to proceed under milder conditions. nih.gov

| Reagent | Product |

| Sodium Bromide (NaBr) | 2-(2-Chlorophenyl)-2'-bromoacetophenone |

| Sodium Chloride (NaCl) | 2-(2-Chlorophenyl)-2'-chloroacetophenone |

Reactions at the Ketone Functional Group

The ketone moiety in this compound is susceptible to both reduction and oxidation, leading to the formation of alcohol and carboxylic acid derivatives, respectively.

Reduction Pathways to Alcohol Derivatives

The carbonyl group of acetophenones can be readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.com

Enzymatic and microbial reductions have also been shown to be effective for the stereoselective reduction of substituted acetophenones, yielding chiral alcohols with high enantiomeric excess. researchgate.netusm.my For example, various yeast strains have been successfully employed for the asymmetric reduction of similar ketones. researchgate.net

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 1-(2-(2-Chlorophenyl)phenyl)-2-iodoethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-(2-Chlorophenyl)phenyl)-2-iodoethanol |

| Baker's Yeast (Saccharomyces cerevisiae) | Chiral 1-(2-(2-Chlorophenyl)phenyl)-2-iodoethanol |

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the acetophenone moiety to a carboxylic acid is a more challenging transformation compared to the oxidation of alkylbenzenes with benzylic hydrogens. guidechem.com However, under strong oxidizing conditions, this conversion can be achieved. Reagents such as hot, concentrated nitric acid or potassium permanganate under acidic or basic conditions can lead to the cleavage of the acetyl group and formation of the corresponding benzoic acid derivative.

For instance, the haloform reaction, involving treatment with a halogen in the presence of a strong base, can also lead to the formation of a carboxylic acid. libretexts.org

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄), heat | 2-Iodo-6-(2-chlorobenzoyl)benzoic acid |

| Sodium Hypochlorite (NaOCl) | 2-Iodo-6-(2-chlorobenzoyl)benzoic acid |

Advanced Coupling Reactions

The presence of the aryl iodide functionality opens up possibilities for various carbon-carbon and carbon-heteroatom bond-forming reactions, catalyzed by transition metals such as palladium. These coupling reactions are powerful tools in organic synthesis.

Aryl iodides are excellent substrates for a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to produce an aryl-alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aryl amine.

Carbonylative Coupling: The introduction of a carbonyl group using carbon monoxide in the presence of a palladium catalyst. For example, a carbonylative Suzuki coupling with an arylboronic acid would yield a diaryl ketone. researchgate.net

These reactions would allow for the elaboration of the this compound scaffold to generate a wide variety of complex molecules.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst + Base | Biaryl ketone |

| Heck Coupling | Alkene | Pd catalyst + Base | Alkenyl-substituted acetophenone |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu co-catalyst | Alkynyl-substituted acetophenone |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Base | Amino-substituted acetophenone |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. libretexts.org For a substrate like this compound, this reaction offers a pathway to synthesize complex biaryl ketones. The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The success of a Suzuki-Miyaura reaction is highly dependent on the chosen catalyst system, which consists of a palladium precursor and a supporting ligand. For challenging substrates, such as those that are sterically hindered or contain less reactive halides like aryl chlorides, the development of specialized ligands has been crucial. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands are particularly effective. These ligands stabilize the palladium center, promote the crucial oxidative addition step (especially for C-Cl bonds), and facilitate the reductive elimination step. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated unprecedented activity, enabling reactions at low catalyst loadings and allowing for the preparation of extremely hindered biaryls. nih.govresearchgate.net The choice of ligand can also influence the stability and lifetime of the active catalyst.

The general effectiveness of various catalyst systems in Suzuki-Miyaura reactions is often evaluated based on yield and reaction conditions. Below is a table summarizing the performance of different palladium-ligand systems in the coupling of aryl chlorides, which is relevant to the less reactive site of this compound.

| Palladium Precursor | Ligand | Typical Substrate | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl Chlorides/Bromides | High activity, low catalyst loading, effective for hindered biaryls. nih.gov |

| Pd₂(dba)₃ | XPhos | Heteroaryl Chlorides | Broad substrate scope, good for electron-rich and electron-poor substrates. organic-chemistry.org |

| PdCl₂(dppf) | dppf | Aryl Bromides/Iodides | Robust and widely used for standard couplings. |

| Pd(PPh₃)₄ | PPh₃ | Aryl Iodides | Classical catalyst, effective for highly reactive substrates. |

In intermolecular Suzuki-Miyaura reactions, this compound is expected to exhibit high regioselectivity. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Cl bond. Consequently, coupling with an arylboronic acid would selectively occur at the 2'-iodo position, leaving the 2-chloro position intact. This allows for the stepwise functionalization of the molecule.

The reaction would proceed as follows: this compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 2-(2-Chlorophenyl)-2'-(Ar)acetophenone

This selective reactivity enables the synthesis of a wide range of tri-aryl ketone structures. The reaction is generally tolerant of the ketone functional group and can accommodate a variety of arylboronic acids with both electron-donating and electron-withdrawing substituents. mdpi.commcmaster.ca

For intramolecular couplings, where the goal is to form a new ring, the regioselectivity can be influenced by factors such as the ligand and reaction conditions. However, the inherent reactivity difference between iodine and chlorine remains a powerful directing influence. semanticscholar.org

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Hiyama reaction of this compound would be expected to proceed selectively at the C-I bond. The reaction provides an alternative to organoboron compounds and is noted for the low toxicity and stability of the organosilicon reagents. organic-chemistry.orgnih.gov Catalyst systems often employ ligands like XPhos, which have proven effective for the coupling of aryl chlorides, demonstrating their utility for less reactive substrates. organic-chemistry.org

The general scheme for a selective intermolecular Hiyama coupling would be: this compound + Ar-Si(OR)₃ --(Pd catalyst, F⁻)--> 2-(2-Chlorophenyl)-2'-(Ar)acetophenone

The table below outlines typical conditions for Hiyama cross-coupling reactions involving aryl halides.

| Aryl Halide | Organosilane | Catalyst System | Activator | Yield Range |

|---|---|---|---|---|

| Aryl Iodide | Aryltrimethoxysilane | Pd(OAc)₂ / Ligand | TBAF | Good to Excellent nih.gov |

| Aryl Bromide | Phenyltriethoxysilane | PdCl₂(MeCN)₂ | CsF | High nih.gov |

| Aryl Chloride | Aryltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | 74-97% organic-chemistry.org |

| Heteroaryl Chloride | Aryltrimethoxysilane | Pd(OAc)₂ / Ligand | NaOH | Moderate to Good nih.gov |

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond Suzuki and Hiyama couplings, the halogenated framework of this compound is amenable to other important bond-forming reactions. For instance, intramolecular versions of the Heck or Ullmann reactions could be employed for cyclization. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers and could potentially be adapted for intramolecular C-C bond formation to create the seven-membered ring of a dibenzo[b,f]oxepine derivative, although this is more commonly applied to C-O bond formation. nih.gov

Cyclization Reactions

The di-ortho-halo substitution pattern of this compound makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic systems. The resulting seven-membered ring structure is a core motif in various biologically active molecules.

Carbocyclization Pathways for Ring Formation

The most probable carbocyclization pathway for this compound is an intramolecular cross-coupling reaction to form a dibenzo[b,f]oxepin-10(11H)-one skeleton. This transformation involves the formation of a new carbon-carbon bond between the two phenyl rings.

An intramolecular Suzuki-Miyaura type reaction could be envisioned, though it would require conversion of one of the halide groups into a boronic ester or acid. A more direct approach is an intramolecular Heck-type reaction or a related palladium-catalyzed cyclization. For instance, the palladium-catalyzed intramolecular α-arylation of a ketone is a powerful method for ring formation. In this scenario, the enolate of the acetophenone would act as the nucleophile, attacking the palladium-activated aryl halide on the other ring.

Given the higher reactivity of the C-I bond, the catalytic cycle would likely initiate with the oxidative addition of the palladium(0) catalyst into the C-I bond. Following this, an intramolecular C-C bond formation would lead to the cyclized product. This type of reaction has been successfully used to synthesize dibenzo[b,f]oxepin-10(11H)-one from related precursors like 2′-(2-bromophenoxy)-acetophenone. researchgate.net

The general transformation is depicted below:

Intramolecular Cyclization to Dibenzo[b,f]oxepin-10(11H)-one Starting Material: this compound Expected Product: A substituted Dibenzo[b,f]oxepin-10(11H)-one Methodology: Palladium-catalyzed intramolecular C-C coupling.

This strategy is a key step in the synthesis of various natural products and pharmaceutical agents containing the dibenzo[b,f]oxepine core. nih.govresearchgate.netmdpi.com

Heterocyclization Reactions Utilizing the Compound Framework

The bifunctional nature of α-haloketones, such as this compound, renders them valuable precursors in the synthesis of a diverse array of heterocyclic compounds. nih.govwikipedia.orgresearchgate.net These reactions typically proceed via condensation with a binucleophilic reagent, leading to the formation of five- or six-membered rings. The general mechanism involves an initial nucleophilic attack on the α-carbon, displacing the iodide, followed by a cyclization step involving the carbonyl group.

Synthesis of Thiazoles:

A classic example of heterocyclization involving α-haloketones is the Hantzsch thiazole synthesis. researchgate.netwikipedia.org In this reaction, an α-haloketone reacts with a thioamide. For this compound, the reaction with a thioamide, such as thioacetamide, would be expected to yield a substituted thiazole. The reaction proceeds through an initial S-alkylation of the thioamide to form a thiouronium salt intermediate, which then undergoes cyclization and dehydration to afford the thiazole ring.

Plausible Reaction Scheme for Thiazole Synthesis:

Synthesis of Benzofurans:

Substituted benzofurans can be synthesized through the reaction of α-haloketones with ortho-hydroxycarbonyl compounds. nih.gov For instance, the reaction of this compound with salicylaldehyde would likely proceed via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the benzofuran ring system.

Synthesis of Pyrroles:

The Hantzsch pyrrole synthesis provides a route to pyrroles by reacting α-haloketones with β-ketoesters and ammonia or a primary amine. wikipedia.org This multi-component reaction would involve the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile towards this compound. Subsequent cyclization and elimination steps would lead to the formation of a substituted pyrrole.

Synthesis of Thiophenes:

Thiophene derivatives can be prepared from α-haloketones through reaction with various sulfur-containing reagents. nih.gov For example, reaction with inorganic sulfide salts can lead to diketosulfides, which can be further cyclized. nih.gov

Exploration of Reaction Kinetics and Thermodynamics

A kinetic study on the formation of thiazoles from α-haloketones and thioamides revealed that the reaction follows second-order kinetics, being first order with respect to both the α-haloketone and the thioamide. researchgate.net This suggests that the initial nucleophilic attack of the thioamide on the α-carbon of the haloketone is the rate-determining step.

Factors Influencing Reaction Rates:

Leaving Group: The reactivity of the α-carbon is significantly influenced by the nature of the halogen. The C-I bond is weaker and iodine is a better leaving group compared to chlorine or bromine. Therefore, this compound is expected to be more reactive towards nucleophiles than its chloro- or bromo-analogs. The reactivity order for α-haloketones is generally I > Br > Cl > F.

Solvent Polarity: The rate of these reactions is often dependent on the dielectric constant of the solvent. Studies have shown that the rate constant can either increase or decrease with solvent polarity, depending on the specific mechanism and the charge distribution in the transition state. researchgate.net

Steric Effects: The 2-chlorophenyl group attached to the carbonyl carbon may exert some steric hindrance, potentially slowing down the rate of nucleophilic attack at the carbonyl carbon during the cyclization step.

Thermodynamic Considerations:

For the synthesis of thiazoles from thiobenzamide and 3-chloroacetylacetone, the activation energy (Ea) was found to be 48.82 kJ/mol. researchgate.net A negative entropy of activation is often observed in bimolecular reactions, indicating a more ordered transition state compared to the reactants.

Table of Representative Kinetic Data for Thiazole Formation

| Reactants | Solvent System | Rate Constant (dm³ mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Thiobenzamide and 3-chloroacetylacetone | Water-Ethanol | Varies with solvent composition | 48.82 | researchgate.net |

| Cyclohexanone thiosemicarbazone and 3-chloroacetylacetone | Water-Ethanol | Varies with solvent composition | 33.09 | researchgate.net |

This table presents data from a study on the kinetics of thiazole formation to illustrate the typical range of values for similar reactions.

The thermodynamic stability of the final heterocyclic product is a key factor in the feasibility of these reactions. The formation of aromatic systems, such as thiazoles and pyrroles, is particularly favored due to the large resonance stabilization energy.

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Architectures

The presence of two different halogen atoms on the aromatic rings of 2-(2-Chlorophenyl)-2'-iodoacetophenone makes it a potentially valuable building block for creating complex organic structures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise reactions, a crucial strategy in multi-step synthesis.

Substituted biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis often relies on transition metal-catalyzed cross-coupling reactions, which form a carbon-carbon bond between two aromatic fragments. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide, is a premier method for creating these linkages. libretexts.org

The this compound molecule is well-suited for such reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed couplings. This reactivity difference allows for a selective coupling reaction at the iodinated phenyl ring, leaving the chlorinated phenyl ring intact for subsequent functionalization. An experimental kinetic study of the Suzuki-Miyaura reaction demonstrated the high reactivity of 4-iodoacetophenone with phenylboronic acid, underscoring the utility of the iodoacetophenone moiety in these transformations. researchgate.netresearchgate.net

A general scheme for a selective Suzuki-Miyaura coupling would involve reacting this compound with an arylboronic acid. This would yield a tri-aryl ketone structure, which could be further modified or engaged in a second, more forcing, coupling reaction at the less reactive chloride position.

| Component | Role in Reaction | Example |

|---|---|---|

| Organohalide | Provides one of the aryl fragments. Reactivity: I > Br > Cl. | This compound |

| Organoboron Reagent | Provides the second aryl fragment. | Arylboronic Acid |

| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Base | Activates the organoboron reagent and participates in the transmetalation step. | Na₂CO₃, K₂CO₃, or K₃PO₄ |

| Solvent | Solubilizes reactants and facilitates the reaction. | Toluene, Ethanol, or Dimethoxyethane (DME)/Water |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. While acetophenones are common precursors for various heterocyclic systems, a review of the scientific literature did not yield specific examples of this compound being utilized for the synthesis of diverse heterocyclic scaffolds. The synthesis of heterocyclic compounds such as 4-(4-chlorphenyl)-2-trifluoromethyl-3-oxazole-5-ketone has been documented, but it proceeds from different starting materials like alpha-p-chlorophenyl glycine. google.com

Precursor in Specialized Organic Syntheses

Beyond its role in constructing general molecular frameworks, this compound's specific substitution pattern makes it a candidate for specialized synthetic applications.

No information was found in the reviewed scientific literature linking this compound to the synthesis of fluorinated anesthetics.

The synthesis of ketamine and its primary metabolite, norketamine, is a subject of significant interest. Scientific investigations and forensic analyses have identified the key precursor for these compounds. This precursor is 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) . nih.govresearchgate.net This compound can be reduced to form norketamine, which can then be methylated to produce ketamine. researchgate.net A continuous-flow process for the synthesis of norketamine has also been developed from a different starting ketone via steps including α-bromination and amination. acs.org

A thorough review of the available literature found no evidence or established synthetic routes that utilize this compound as a precursor or intermediate in the synthesis of ketamine or norketamine analogues. The established pathways consistently start from different structural backbones. nih.govresearchgate.netguidechem.com

Flavones are a class of naturally occurring compounds characterized by a 2-phenyl-4H-chromen-4-one backbone. Many possess valuable biological activities. A primary and widely used method for synthesizing flavones is through the initial formation of a chalcone (B49325), which is an α,β-unsaturated ketone. innovareacademics.inorientjchem.org

The synthesis of chalcones is typically achieved via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted aromatic aldehyde. iiste.orgjocpr.com The resulting chalcone can then undergo oxidative cyclization, often using an iodine/DMSO system, to form the final flavone (B191248) ring structure. innovareacademics.inorientjchem.org

In this context, this compound could theoretically serve as the acetophenone component. However, the presence of the 2-chlorophenyl group at the alpha position of the ketone complicates its direct use in a standard Claisen-Schmidt condensation, which typically involves an enolizable ketone with alpha-hydrogens. A more plausible application would involve a related acetophenone, such as 2'-hydroxyacetophenone, reacting with 2-chlorobenzaldehyde (B119727) to form the chalcone precursor to a flavone. Indeed, the synthesis of 2-(2-chlorophenyl)-4H-chromen-4-one has been reported via the Claisen-Schmidt condensation of 2-hydroxyacetophenone (B1195853) and 2-chlorobenzaldehyde, followed by cyclization. orientjchem.org A similar compound, 2-(4-chlorophenyl)chromen-4-one, has also been synthesized and its crystal structure analyzed. nih.govresearchgate.net

| Step | Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted 2'-Hydroxyacetophenone + Substituted Benzaldehyde | Base catalyst (e.g., NaOH, KOH) in a solvent like ethanol. orientjchem.orgiiste.org | Chalcone |

| 2 | Oxidative Cyclization | Chalcone | Iodine (I₂) in Dimethyl Sulfoxide (DMSO), reflux. orientjchem.org | Flavone |

Utility in Catalyst Development and Ligand Design Research

The unique structural features of this compound make it a promising candidate for the development of novel catalysts and ligands. The ortho-iodo and ortho-chloro substitutions on the phenyl rings, combined with the ketone functionality, offer multiple points for modification and coordination to metal centers.

Research on analogous acetophenone derivatives has demonstrated their utility in forming stable and catalytically active metal complexes. For instance, acetophenone imines have been successfully employed as mono-anionic ligands in the synthesis of niobium and tantalum imido complexes. rsc.org The steric and electronic properties of the ligands, dictated by the substituents on the phenyl rings, have been shown to influence the geometry and isomerism of the resulting metal complexes. rsc.org This suggests that this compound could serve as a precursor to a new class of ligands with distinct coordination properties, potentially leading to catalysts with enhanced activity and selectivity.

Furthermore, the presence of the aryl iodide moiety opens up possibilities for elaboration through cross-coupling reactions, a cornerstone of modern catalyst and ligand design. scilit.com Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, could be employed to introduce a wide range of functional groups at the iodo-position, thereby tuning the steric and electronic environment of the molecule. This approach is instrumental in creating libraries of ligands for high-throughput screening in catalyst optimization. The resulting poly-functionalized biphenyl (B1667301) structures could be investigated as ligands for various transition metal-catalyzed reactions, including C-C and C-N bond formation.

The application of acetophenone derivatives in the design of inhibitors for enzymes like mPGES-1 highlights their potential as scaffolds for developing targeted therapeutic agents, which often rely on catalytic processes for their synthesis and mechanism of action. frontiersin.org The insights gained from such studies can be extrapolated to the design of catalysts where the acetophenone-derived ligand plays a crucial role in substrate recognition and activation.

Table 1: Potential Applications in Catalyst and Ligand Synthesis based on Analogous Compounds

| Application Area | Relevant Analogous Compound Class | Potential Transformation of this compound | Reference |

| Ligand Synthesis | Acetophenone imines | Formation of imine derivatives for coordination with transition metals. | rsc.org |

| Catalyst Scaffolds | 2'-Hydroxyacetophenone | Use in condensation reactions to form flavonoid-type structures that can act as ligands. | researchgate.net |

| Ligand Modification | 4'-Bromoacetophenone | Cross-coupling reactions at the iodo-position to introduce diverse functional groups. | orgsyn.org |

| Inhibitor Design | Acetophenone-1,2,3-triazoles | Synthesis of triazole-containing derivatives as potential enzyme inhibitors or ligands. | nih.gov |

Enzymatic and Biocatalytic Transformations in Synthetic Routes

The ketone functionality of this compound makes it a prime substrate for enzymatic and biocatalytic transformations, particularly asymmetric reduction to form chiral alcohols. Chiral alcohols are valuable intermediates in the pharmaceutical and fine chemical industries.

Studies on the biocatalytic reduction of various acetophenone derivatives have shown that microorganisms and isolated enzymes can achieve high enantioselectivity. For example, ketoreductases have been successfully used for the asymmetric reduction of chloro-substituted acetophenones. researchgate.net A ketoreductase from Scheffersomyces stipitis demonstrated excellent enantioselectivity (99.9% ee) in the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net Similarly, whole-cell biocatalysis using various microorganisms, such as Saccharomyces cerevisiae, has been extensively studied for the reduction of acetophenones with substituents on the aromatic ring. ftb.com.hr The electronic nature of these substituents often influences the reaction rate, with electron-withdrawing groups generally leading to faster reductions. ftb.com.hr

Given these precedents, it is highly probable that this compound can be stereoselectively reduced to the corresponding chiral alcohol using biocatalytic methods. The resulting chiral 1-(2'-iodo-[1,1'-biphenyl]-2-yl)ethan-1-ol would be a valuable chiral building block for further synthetic elaborations. The presence of two different halogen atoms on the biphenyl scaffold could also allow for selective downstream functionalization.

The optimization of such a biocatalytic process would involve screening a variety of microorganisms or purified enzymes (ketoreductases, alcohol dehydrogenases) and optimizing reaction conditions such as pH, temperature, and co-factor regeneration systems. The use of whole-cell systems is often advantageous due to the inherent cofactor regeneration mechanisms. ftb.com.hr

Table 2: Examples of Biocatalytic Reduction of Analogous Acetophenone Derivatives

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.9% | 88.2% | researchgate.net |

| 2'-Chloroacetophenone | Acinetobacter sp. ZJPH1806 | (S)-1-(2-chlorophenyl)ethanol | >99.9% | 83.2% | researchgate.net |

| Acetophenone | Saccharomyces cerevisiae | (S)-1-phenylethanol | High | Moderate to High | ftb.com.hr |

| 4-Methylacetophenone | Baker's yeast | (S)-1-(p-tolyl)ethanol | Not specified | 100% conversion | usm.my |

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Techniques

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-(2-Chlorophenyl)-2'-iodoacetophenone molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For a hypothetical analysis of this compound, one would expect to observe distinct signals for the aromatic protons on both the chlorophenyl and iodophenyl rings, as well as a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, iodine, and carbonyl groups.

Hypothetical ¹H NMR Data for Structurally Similar Compounds

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2'-Chloroacetophenone | Aromatic H | 7.30-7.55 | Multiplet |

| -CH₃ | 2.62 | Singlet | |

| 2'-Iodoacetophenone (B1295891) | Aromatic H | 7.10-7.90 | Multiplet |

Carbon-13 NMR (¹³C NMR) Approaches

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum would be expected to show signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of both phenyl rings. The carbons bonded to the chlorine and iodine atoms would exhibit characteristic chemical shifts due to the influence of these halogen substituents.

Hypothetical ¹³C NMR Data for Structurally Similar Compounds

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| 2'-Chloroacetophenone | C=O | 198.5 |

| Aromatic C | 126.0-138.0 | |

| -CH₃ | 29.5 | |

| 2'-Iodoacetophenone | C=O | 203.0 |

| Aromatic C | 95.0-142.0 |

Two-Dimensional NMR Spectroscopy (COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other, which is particularly useful for assigning the protons within the aromatic rings. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of a compound with high accuracy. In a hypothetical ESI-MS analysis of this compound, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The high-resolution mass measurement from this technique would allow for the confirmation of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and to identify each component by its mass spectrum. For a pure sample of this compound, GC-MS would provide its mass spectrum, which includes the molecular ion peak and various fragment ion peaks.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the halogen atoms, the cleavage of the bond between the carbonyl group and the methylene group, and the formation of characteristic aromatic fragment ions. Analysis of these fragments would provide further confirmation of the compound's identity.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-Chloroacetophenone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands that confirm its key structural features: the carbonyl group of the ketone, the aromatic rings, the carbon-chlorine bond, and the carbon-iodine bond.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration, characteristic of ketones. Due to conjugation with the iodophenyl aromatic ring, this peak is expected to appear in the range of 1685-1665 cm⁻¹. youtube.com The presence of two substituted benzene (B151609) rings would be confirmed by aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically seen as multiple peaks in the 1600-1450 cm⁻¹ region. nist.gov

Bending vibrations for the substituted aromatic rings would appear in the fingerprint region (below 1000 cm⁻¹). Specifically, the substitution patterns (ortho-substitution on both rings) would give rise to characteristic C-H "out-of-plane" bending bands. The presence of the carbon-halogen bonds (C-Cl and C-I) would also result in absorption bands in the lower frequency region of the spectrum.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1685-1665 | C=O Stretch | Aryl Ketone | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Peaks |

| 1300-1000 | C-C Stretch | Aryl Ketone | Medium |

| 850-550 | C-Cl Stretch | Chlorophenyl Group | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. For a synthesized compound like this compound, various chromatographic methods would be employed to assess its purity and to purify it from any starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is highly effective for determining the purity of a synthesized compound. A reversed-phase HPLC method would likely be developed for this compound, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities. Detection would typically be performed using a UV detector, as the aromatic rings and carbonyl group in the molecule would absorb UV light strongly, likely around 254 nm. A pure sample would ideally show a single, sharp peak with a consistent retention time under specific conditions.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Elution | Gradient: Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used.

The sample would be spotted on the plate, which is then placed in a sealed chamber with a shallow layer of a nonpolar solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate (B1210297). As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its polarity and the polarity of the mobile phase. The resulting spot would be visualized under UV light. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be calculated. A pure sample should result in a single spot.

Column chromatography is a widely used method for purifying chemical compounds from a mixture on a larger scale than TLC. orgsyn.orgchemicalbook.com To purify this compound after its synthesis, it would be dissolved in a minimal amount of solvent and loaded onto a glass column packed with a stationary phase, typically silica gel. orgsyn.org

A solvent system (eluent), often similar to one developed using TLC (e.g., a hexanes/ethyl acetate mixture), is then passed through the column. chemicalbook.com Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected sequentially as the eluent exits the bottom of the column. The composition of these fractions would be monitored by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed to yield the purified compound. orgsyn.org

X-ray Crystallography for Solid-State Structure Determination

The process involves mounting a high-quality crystal in a diffractometer and bombarding it with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While no specific crystal structure data for this compound is publicly available, a study on a related compound, 4-iodoacetophenone azine, demonstrates the detailed structural insights this method provides, including cell parameters and intermolecular interactions. missouri.edu For this compound, the data would reveal the dihedral angles between the two aromatic rings and the plane of the central ketone moiety, providing insight into the molecule's preferred solid-state conformation.

Table 3: Hypothetical Crystal Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | To be determined |

| Calculated Density | g/cm³ |

Theoretical and Computational Studies on 2 2 Chlorophenyl 2 Iodoacetophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(2-Chlorophenyl)-2'-iodoacetophenone, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen would be expected to be an electron-rich site, while the carbon atom of the carbonyl group would be electron-deficient.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its interactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its behavior in various organic transformations.

Transition State Identification and Energy Barriers

By modeling a potential reaction, such as a nucleophilic addition to the carbonyl group, computational methods can identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Calculating the energy of this transition state relative to the reactants provides the activation energy barrier. A lower energy barrier corresponds to a faster reaction.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the two phenyl rings and the bond connecting the chlorophenyl ring to the carbonyl group, can lead to different conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is important because the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

The presence of bulky substituents like chlorine and iodine can lead to significant steric hindrance, which will influence the preferred dihedral angles between the phenyl rings and the acetophenone (B1666503) moiety.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be used to predict how this compound might behave in new, unexplored reactions. By calculating various reactivity indices derived from its electronic structure, such as Fukui functions or local softness, chemists can predict which sites on the molecule are most likely to react and in what manner. For example, these calculations could predict the regioselectivity of an electrophilic aromatic substitution on either of the phenyl rings.

Computational Approaches in Catalyst Design and Optimization

Many reactions require a catalyst to proceed efficiently. If this compound were to be used in a catalyzed reaction, such as a cross-coupling reaction at the iodo-substituted position, computational methods could aid in the design of an optimal catalyst. By modeling the interaction of the substrate with different catalyst candidates (for example, palladium complexes with various ligands), researchers can predict which catalyst will lead to the fastest and most selective reaction. This in silico screening can significantly reduce the experimental effort required to discover new and improved catalytic systems.

Environmental Degradation and Biotransformation Research

Microbial Degradation Pathways of Halogenated Acetophenones

The biodegradation of halogenated aromatic compounds, including acetophenones, is a critical mechanism for their removal from the environment. researchgate.netnih.gov Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon and energy or to detoxify them through cometabolism. researchgate.net

Specific bacterial strains capable of degrading chlorinated acetophenones have been successfully isolated and identified from environments contaminated with these pollutants. These microorganisms often exhibit the ability to metabolize a range of related halogenated compounds. A defined mixed culture of an Arthrobacter sp. and a Micrococcus sp. was shown to utilize 4-chloroacetophenone as its sole source of carbon and energy. nih.govcapes.gov.br Further studies revealed that the Arthrobacter species could mineralize several mono-, di-, and trichlorinated acetophenones on its own under specific conditions. nih.gov